molecular formula C12H18N2O3 B11808013 (R)-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate

(R)-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate

Cat. No.: B11808013
M. Wt: 238.28 g/mol
InChI Key: MTGZWGYHTWLMSR-SECBINFHSA-N
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Description

®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyano group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with cyanoacetyl compounds under specific conditions. One common method involves the use of tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine compounds .

Scientific Research Applications

®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards target proteins. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Tert-butyl 2-(2-cyanoacetyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and tert-butyl ester group enhances its versatility in synthetic applications and its potential as a pharmacophore in drug discovery .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-cyanoacetyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)10(15)6-7-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1

InChI Key

MTGZWGYHTWLMSR-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CC#N

Origin of Product

United States

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